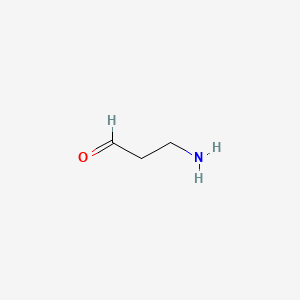

3-Aminopropanal

Übersicht

Beschreibung

3-Aminopropanal, also known as 3-aminopropionaldehyde, is an organic compound with the molecular formula C3H7NO. It is a propanal derivative with an amino group attached to the third carbon atom.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3-Aminopropanal can be synthesized through several methods. One common approach involves the reduction of 3-nitropropionaldehyde using hydrogen in the presence of a catalyst such as palladium on carbon. Another method includes the oxidation of 3-aminopropanol using mild oxidizing agents .

Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of 3-nitropropionaldehyde. This process typically involves high-pressure hydrogen gas and a suitable catalyst to achieve high yields and purity .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Aminopropanal undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 3-aminopropionic acid.

Reduction: It can be reduced to 3-aminopropanol.

Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Mild oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: Nucleophiles such as halides or other amines under basic conditions.

Major Products Formed:

Oxidation: 3-Aminopropionic acid.

Reduction: 3-Aminopropanol.

Substitution: Various substituted propanal derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3-Aminopropanal has several applications in scientific research:

Neuroprotective Role in Cerebral Ischemia: It has been studied for its role in cerebral ischemia, where increased activity of polyamine oxidase during ischemia leads to the production of this compound, contributing to neuronal necrosis and glial apoptosis.

Polyamine Oxidation and Cell Death: It is produced during cerebral ischemia and accumulates to cytotoxic levels, inducing apoptosis in glial cells and necrosis in neurons.

Influence on Polyamine Biosynthesis Enzymes: It affects enzymes such as ornithine decarboxylase, adenosylmethionine decarboxylase, and spermidine synthase, playing a critical role in cellular functions.

Role in Oxidative Stress and Apoptosis: It induces apoptosis or necrosis in cells by causing lysosomal rupture and subsequent mitochondrial changes, making it significant for understanding cell death mechanisms.

Wirkmechanismus

3-Aminopropanal exerts its effects primarily through its role in polyamine metabolism. During cerebral ischemia, polyamine oxidase activity increases, leading to the production of this compound. This compound induces apoptosis in glial cells and necrosis in neurons by causing lysosomal rupture and mitochondrial changes. It also influences polyamine biosynthesis enzymes, affecting cellular functions and contributing to oxidative stress and cell death.

Vergleich Mit ähnlichen Verbindungen

3-Aminopropanol: A primary alcohol with similar structural features but different reactivity and applications.

2-Aminopropanol: Another amino alcohol with distinct properties and uses.

2-Aminoethanol: A simpler amino alcohol with different chemical behavior

Uniqueness of 3-Aminopropanal: this compound is unique due to its aldehyde functional group, which allows it to participate in a broader range of chemical reactions compared to its alcohol counterparts. Its role in polyamine metabolism and its impact on cellular functions also distinguish it from similar compounds .

Biologische Aktivität

3-Aminopropanal (3-AP) is a small, reactive aldehyde that has garnered significant attention in neurobiology due to its potent cytotoxic effects, particularly in the context of cerebral ischemia. This compound is formed during the oxidative metabolism of polyamines and has been implicated in neuronal necrosis and glial apoptosis. Understanding its biological activity is crucial for developing potential therapeutic strategies to mitigate its harmful effects.

Cytotoxicity

This compound exerts its toxic effects primarily through the following mechanisms:

- Lysosomal Rupture : 3-AP accumulates within lysosomes, leading to their rupture. This process releases lysosomal enzymes that activate apoptotic pathways, particularly caspase activation, resulting in cell death .

- Covalent Binding : As a reactive aldehyde, 3-AP can form covalent adducts with amino and sulfhydryl groups on proteins, disrupting their function and contributing to cellular damage .

- Neuronal and Glial Cell Death : The LD50 for 3-AP in neuronal cultures is approximately 90 μM, a concentration that can be reached in vivo during ischemic events .

Protective Strategies

Research has identified several compounds that can neutralize the cytotoxic effects of this compound:

- N-(2-Mercaptopropionyl)glycine (N-2-MPG) : This compound has shown promise in preventing 3-AP-induced cell death by forming non-toxic thioacetal adducts with 3-AP .

- Inhibition of Polyamine Oxidase (PAO) : Pharmacological inhibition of PAO activity reduces the formation of 3-AP and decreases infarct size in animal models of cerebral ischemia .

Neuroprotection Studies

- Cerebral Ischemia Models : In rat models subjected to middle cerebral artery occlusion (MCAO), treatment with N-2-MPG significantly reduced the area and intensity of 3-AP-modified protein staining in ischemic brain regions, indicating effective neutralization of its cytotoxic effects .

- Human Cerebrospinal Fluid Analysis : Elevated levels of 3-AP-modified proteins were detected in the cerebrospinal fluid (CSF) of patients experiencing cerebral ischemia, suggesting that monitoring these levels could serve as a biomarker for ischemic damage .

Summary of Findings

| Study Focus | Key Findings |

|---|---|

| Neuroprotection | N-2-MPG effectively neutralizes 3-AP-induced cytotoxicity in glial cultures. |

| Lysosomal Toxicity | 3-AP causes lysosomal rupture leading to cell death via caspase activation. |

| Clinical Relevance | Increased levels of 3-AP-modified proteins correlate with cerebral ischemia severity in patients. |

Implications for Therapeutics

The biological activity of this compound highlights its potential as a therapeutic target in conditions characterized by oxidative stress and ischemic injury. The development of inhibitors or neutralizing agents like N-2-MPG could pave the way for new treatments aimed at protecting neuronal health during ischemic events.

Future Directions

Further research is needed to explore:

- The precise molecular pathways through which this compound induces cytotoxicity.

- The long-term effects of neutralizing agents on neuronal recovery post-injury.

- Potential clinical applications and safety profiles of compounds targeting this compound.

Eigenschaften

IUPAC Name |

3-aminopropanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO/c4-2-1-3-5/h3H,1-2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCXDJQZLDDHMGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10188702 | |

| Record name | 3-Aminopropionaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10188702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

73.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-Aminopropionaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001106 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

352-92-1 | |

| Record name | Propanal, 3-amino- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=352-92-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Aminopropionaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000352921 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Aminopropionaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10188702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-AMINOPROPANAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ML707Y407U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Aminopropionaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001106 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.